Methyl 3-chloro-4-methylbenzoylformate Methyl 3-chloro-4-methylbenzoylformate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13545680
InChI: InChI=1S/C10H9ClO3/c1-6-3-4-7(5-8(6)11)9(12)10(13)14-2/h3-5H,1-2H3
SMILES: CC1=C(C=C(C=C1)C(=O)C(=O)OC)Cl
Molecular Formula: C10H9ClO3
Molecular Weight: 212.63 g/mol

Methyl 3-chloro-4-methylbenzoylformate

CAS No.:

Cat. No.: VC13545680

Molecular Formula: C10H9ClO3

Molecular Weight: 212.63 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-chloro-4-methylbenzoylformate -

Specification

Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
IUPAC Name methyl 2-(3-chloro-4-methylphenyl)-2-oxoacetate
Standard InChI InChI=1S/C10H9ClO3/c1-6-3-4-7(5-8(6)11)9(12)10(13)14-2/h3-5H,1-2H3
Standard InChI Key ISTZRBSEEYPZDU-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)C(=O)OC)Cl
Canonical SMILES CC1=C(C=C(C=C1)C(=O)C(=O)OC)Cl

Introduction

Structural and Chemical Characteristics

Methyl 3-chloro-4-methylbenzoylformate (C11_{11}H11_{11}ClO3_3) is characterized by its α-keto ester functional group (–COCOO–) and substituted benzene ring. The chlorine atom at position 3 and methyl group at position 4 introduce steric and electronic effects that influence its reactivity. For example, the electron-withdrawing chlorine enhances electrophilic substitution rates at ortho/para positions, while the methyl group provides steric hindrance, directing reactions to specific sites .

The compound’s molecular weight is approximately 226.66 g/mol, with a density estimated at 1.25–1.30 g/cm³ based on analogous benzoylformate esters. Its melting and boiling points remain undefined in the literature, though similar structures, such as methyl benzoylformate, exhibit melting points near 40–45°C and boiling points around 250°C under reduced pressure .

Synthesis and Manufacturing

The synthesis of methyl 3-chloro-4-methylbenzoylformate can be inferred from patented methodologies for related compounds. A notable approach involves a multistep process:

Step 1: Formation of 2,2-Dimethoxyacetophenone Derivatives

The synthesis begins with 1-(3-chloro-4-methylphenyl)ethanone (3-chloro-4-methylacetophenone), which reacts with methyl nitrite (CH3_3ONO) under acidic conditions (HCl gas) to form 2,2-dimethoxy-3-chloro-4-methylacetophenone. This step leverages the nucleophilic addition of methyl nitrite to the ketone, followed by acetal formation .

Reaction conditions:

  • Solvent: Methanol or toluene

  • Temperature: 30–35°C

  • Catalyst: Dry HCl gas

  • Yield: ~68–72% (based on analogous reactions) .

Step 2: Chlorination and Esterification

The dimethoxy intermediate undergoes chlorination using chlorine gas (Cl2_2) or bromine (Br2_2) in the presence of a catalyst such as 4-methyl-2,6-di-tert-butylphenol. This step removes the methoxy groups and introduces the α-keto ester functionality.

Reaction conditions:

  • Solvent: Chlorobenzene or hexane

  • Temperature: 60–120°C (depending on halogen)

  • Catalyst: 4-methyl-2,6-di-tert-butylphenol

  • Yield: ~86–93% (extrapolated from similar syntheses) .

Table 1: Comparative Synthesis Routes for Benzoylformate Esters

CompoundStarting MaterialHalogenation AgentCatalystYield (%)
Methyl benzoylformate AcetophenoneCl2_24-methyl-2,6-DTBP86–93
Ethyl 3-chloro-6-ethoxy3-Chloro-6-ethoxyBr2_2Phenolic catalysts90–92

Applications and Industrial Relevance

Methyl 3-chloro-4-methylbenzoylformate’s applications are hypothesized based on its structural analogs:

Pharmaceutical Intermediate

The α-keto ester group is a versatile building block in drug synthesis, particularly for β-lactam antibiotics and protease inhibitors. The chlorine substituent may enhance binding affinity to biological targets, as seen in chlorinated β-lactams .

Agrochemicals

Chlorinated benzoylformates are precursors to herbicides such as metamitron, a triazine derivative used in sugar beet cultivation. The methyl group at position 4 could improve soil persistence and selectivity .

Photoinitiators

Benzoylformate esters are effective photoinitiators in UV-curable resins. The chlorine atom increases absorption cross-sections, enabling faster polymerization rates in industrial coatings .

Future Research Directions

  • Synthetic Optimization: Explore greener catalysts (e.g., enzymatic systems) to improve yields and reduce waste.

  • Biological Screening: Evaluate antimicrobial or anticancer activity given the chlorine’s bioactive potential.

  • Environmental Impact: Assess biodegradation pathways to mitigate ecological risks.

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